3-Maleimidopropionic acid hydrazide

Übersicht

Beschreibung

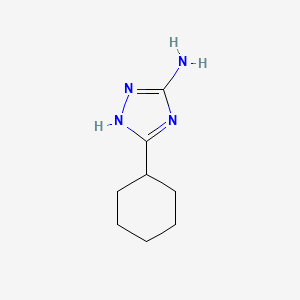

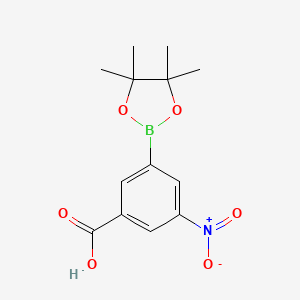

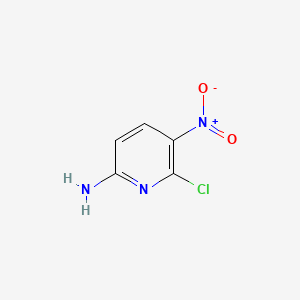

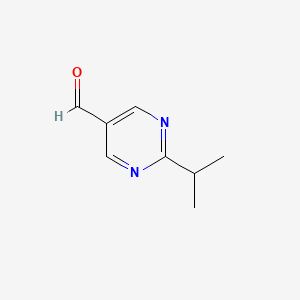

3-Maleimidopropionic acid hydrazide is a molecule with the molecular formula C7H9N3O3 . It is also known as BMPH . It is a heterobifunctional crosslinker containing sulfhydryl-reactive maleimide and carbonyl-reactive hydrazide moieties .

Synthesis Analysis

The synthesis of 3-Maleimidopropionic acid hydrazide involves the reaction of maleimide groups with free sulfhydryls (-SH) to form stable thioether bonds. The hydrazide groups react with carbonyls (aldehydes and ketones) to form stable hydrazone bonds .Molecular Structure Analysis

The molecular structure of 3-Maleimidopropionic acid hydrazide is characterized by the presence of maleimide and hydrazide groups . The molecular weight of this compound is 297.19 g/mol .Chemical Reactions Analysis

In chemical reactions, the maleimide group of 3-Maleimidopropionic acid hydrazide reacts with sulfhydryl groups to form stable thioether linkages. The hydrazide group conjugates to oxidized sugars of glycoproteins and carbohydrates .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Maleimidopropionic acid hydrazide include a molecular weight of 297.19 g/mol . It is a solid substance that is soluble in water .Wissenschaftliche Forschungsanwendungen

Antibody Biotinylation

3-Maleimidopropionic acid hydrazide is used in the biotinylation of antibodies at oxidized carbohydrate groups. The method involves oxidation conditions that convert hydroxyl sites to aldehydes, optimizing labeling for each antibody. This process may not be ideal for some monoclonal antibodies deficient in glycosylation. Other labeling reagents and cross-linkers, like β-maleimidopropionic acid hydrazide (BMPH), are available for cross-linking to carbonyls (Berg & Fishman, 2020).

HIV Inhibition

A peptide HIV fusion inhibitor was chemically modified with 3-maleimidopropionic acid (MPA), allowing rapid and irreversible conjugation with serum albumin. This modification, demonstrated in a compound named FB006M, resulted in an extended in vivo half-life and potent inhibitory activity against HIV-1 isolates. No immunogenicity or antibody formation was detected with repeated dosing, showcasing potential for HIV treatment (Xie et al., 2009).

Organotin(IV) Compounds

New compounds of 3-maleimidopropionic acid with various organotin(IV) moieties were prepared and demonstrated promising results in in vitro bioassays, including anti-fungal, anti-bacterial, anti-yeast, and anti-tumor activities. The triorganotin(IV) complexes showed comparatively lower toxicity than diorganotin(IV) complexes (Khan, Baloch, & Ashfaq, 2004).

Synthesis of Succinimides

Succinimides and maleimides, including 3-maleimidopropionic acid hydrazide, are key in synthesizing heterocyclic compounds with biological activities. They are used in pharmacological applications, enzyme support for synthetic applications, and as analogues in various biological compounds (Shetgiri & Nayak, 2006).

Peptide Immobilization on Titanium Surfaces

3-Maleimidopropionic acid hydrazide is used in the immobilization of peptides, such as Arg–Gly–Asp–Cys (RGDC), on titanium surfaces. This is achieved through covalent chemical attachment, significant in medical applications like implant surface modification (Xiao et al., 1997).

Anti-Cancer Drug Conjugation

It is employed in the synthesis of maleimide derivatives of anticancer drugs like doxorubicin. These derivatives selectively bind to thiolated carrier proteins, enhancing the targeted delivery of drugs to cancer cells (Krüger et al., 1997).

Biochemical Conjugates Preparation

Maleimido acids and maleoyl derivatives of peptides, accessible from 3-maleimidopropionic acid hydrazide, are used for preparing a range of biochemical conjugates. These conjugates have applications in medical and biochemical research (Keller & Rudinger, 1975).

Wirkmechanismus

Zukünftige Richtungen

The future directions of 3-Maleimidopropionic acid hydrazide research could involve its use in the treatment of diseases such as cancer . It has been shown to inhibit the growth of tumor cells and induce apoptosis . It also has potential applications in the field of protein labeling and crosslinking .

Eigenschaften

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c8-9-5(11)3-4-10-6(12)1-2-7(10)13/h1-2H,3-4,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATQAHLJQRPGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402870 | |

| Record name | 3-Maleimidopropionic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Maleimidopropionic acid hydrazide | |

CAS RN |

359436-60-5 | |

| Record name | 3-Maleimidopropionic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/no-structure.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)